N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide
CAS No.: 1448051-00-0
Cat. No.: VC5726717
Molecular Formula: C11H13NO4S2
Molecular Weight: 287.35
* For research use only. Not for human or veterinary use.
![N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide - 1448051-00-0](/images/structure/VC5726717.png)
Specification
CAS No. | 1448051-00-0 |
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Molecular Formula | C11H13NO4S2 |
Molecular Weight | 287.35 |
IUPAC Name | N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C11H13NO4S2/c1-11(13,9-4-2-6-16-9)8-12-18(14,15)10-5-3-7-17-10/h2-7,12-13H,8H2,1H3 |
Standard InChI Key | AWEQSLBXLUFRRU-UHFFFAOYSA-N |
SMILES | CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CO2)O |
Introduction
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide, a plausible pathway includes:
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Sulfonation of thiophene: Thiophene-2-sulfonyl chloride is generated via chlorosulfonation of thiophene using chlorosulfonic acid .
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Amine coupling: The sulfonyl chloride reacts with 2-(furan-2-yl)-2-hydroxypropylamine in a nucleophilic substitution reaction, facilitated by a base such as sodium hydroxide .
A representative reaction is:
This method yields approximately 70–85% under optimized conditions, with purification via recrystallization from ethanol-water mixtures .
Ultrasound-Assisted Synthesis
Recent advances employ ultrasound irradiation to accelerate reaction kinetics. For analogous sulfonamides, ultrasound methods reduce reaction times from hours to minutes (e.g., 4 minutes vs. 3 hours) and improve yields (e.g., 95% vs. 78%) . Applying this to N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide could enhance efficiency, though experimental validation is needed.
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 287.4 g/mol | |
Solubility | Moderate in DMSO, ethanol; low in water | |
Melting Point | Not reported | – |
Stability | Stable under inert atmospheres |
The compound’s logP (octanol-water partition coefficient) is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems. Infrared (IR) spectroscopy of related compounds shows characteristic peaks for sulfonamide (-SO₂NH₂) at 1360–1160 cm⁻¹ and hydroxyl (-OH) at 3400–3200 cm⁻¹ .
Future Research Directions
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